An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate: Synthesis and Properties
An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloro-4-hydroxybenzoate is a valuable chemical intermediate with applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and a detailed experimental protocol for its preparation. All quantitative data is presented in a structured format for clarity and ease of comparison.
Chemical Properties and Identifiers
Methyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of methylparaben. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | methyl 3-chloro-4-hydroxybenzoate[1] |
| Molecular Formula | C₈H₇ClO₃[1] |
| Molecular Weight | 186.59 g/mol [1] |
| CAS Number | 3964-57-6[1] |
| Appearance | White to off-white solid[2][3] |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)Cl[1] |
| InChI | InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3[1] |
| InChIKey | ZSBIMTDWIGWJPW-UHFFFAOYSA-N[1] |
Physicochemical Data
The key physicochemical properties of Methyl 3-chloro-4-hydroxybenzoate are presented in the following table.
| Property | Value |
| Melting Point | 108-110 °C[2] |
| Boiling Point (Predicted) | 284.9 ± 20.0 °C[2] |
| Density (Predicted) | 1.354 ± 0.06 g/cm³[3][4] |
| pKa (Predicted) | 6.89 ± 0.18[2][3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[3][4] |
Synthesis of Methyl 3-chloro-4-hydroxybenzoate
The most common and straightforward synthesis of Methyl 3-chloro-4-hydroxybenzoate is through the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[2][3]
Synthesis Workflow
Caption: Fischer Esterification Workflow for the Synthesis of Methyl 3-chloro-4-hydroxybenzoate.
Detailed Experimental Protocol
This protocol is based on a reported synthesis with an 83% yield.[2][3]
Materials:
-
3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)
-
Methanol (30 mL)
-
Sulfuric acid (3 mL, 56.3 mmol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.[2][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Partition the resulting residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).[2][3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final product.[2][3]
Expected Outcome: The procedure should yield approximately 0.9 g (83%) of Methyl 3-chloro-4-hydroxybenzoate as a white solid.[2][3]
Spectral Data
The structural characterization of Methyl 3-chloro-4-hydroxybenzoate is supported by various spectroscopic techniques.
| Spectroscopic Data | Details |
| ESI-MS | m/z calculated for C₈H₇ClO₃: 186.01; measured: 187.5 (M+H)⁺[2] |
| ¹H NMR | A proton NMR spectrum in CDCl₃ has been reported.[5] |
| IR and Raman | FTIR and FT-Raman spectra have been documented.[1] |
| GC-MS | Top m/z peaks observed at 155, 157, and 186.[1] |
Applications in Drug Development
Methyl 3-chloro-4-hydroxybenzoate serves as a key reagent in the synthesis of pharmacologically active molecules. Notably, it is utilized in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists.[2][3] These antagonists are being investigated for the treatment of hyperglycemia and diabetes.[2][3]
Logical Relationship in Drug Discovery
Caption: Role of Methyl 3-chloro-4-hydroxybenzoate in the development of glucagon receptor antagonists.
Safety Information
Standard laboratory safety precautions should be taken when handling Methyl 3-chloro-4-hydroxybenzoate and the reagents used in its synthesis. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 [m.chemicalbook.com]
- 3. METHYL 3-CHLORO-4-HYDROXYBENZOATE | 3964-57-6 [chemicalbook.com]
- 4. 3964-57-6 CAS MSDS (METHYL 3-CHLORO-4-HYDROXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
